molecular formula C17H18ClNO5S B13791315 [9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate

[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate

Cat. No.: B13791315
M. Wt: 383.8 g/mol
InChI Key: WOFIIEUMIDZJEJ-UHFFFAOYSA-N
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Description

[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate: is a complex organic compound characterized by its unique structure, which includes a benzazepine core with various functional groups such as hydroxyl, chloro, and methanesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzazepine Core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the benzazepine ring.

    Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism, growth, and differentiation.

Comparison with Similar Compounds

[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate: can be compared with other similar compounds, such as:

  • [9-chloro-7-hydroxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate
  • [9-chloro-7-hydroxy-5-(4-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The unique combination of functional groups in This compound

Properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate

InChI

InChI=1S/C17H18ClNO5S/c1-25(22,23)24-17-15(21)8-13-12(16(17)18)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3

InChI Key

WOFIIEUMIDZJEJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C2C(CNCCC2=C1Cl)C3=CC=C(C=C3)O)O

Origin of Product

United States

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